(Z)-N-(4-((2-cyano-2-(4-(4-nitrophenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide
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Overview
Description
(Z)-N-(4-((2-cyano-2-(4-(4-nitrophenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a thiazole ring, a cyano group, and a nitrophenyl group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(4-((2-cyano-2-(4-(4-nitrophenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized through the reaction of a suitable α-haloketone with thiourea.
Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction using a cyanide source.
Coupling with 4-Nitrophenyl Group: The 4-nitrophenyl group is coupled to the thiazole ring through a palladium-catalyzed cross-coupling reaction.
Vinylation: The vinyl group is introduced through a Heck reaction, which involves the coupling of an alkene with an aryl halide.
Formation of the Final Compound: The final step involves the reaction of the intermediate with acetic anhydride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the thiazole ring and the nitrophenyl group.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The cyano and nitrophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products include oxidized derivatives of the thiazole ring and nitrophenyl group.
Reduction: The major product is the corresponding amine derivative.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(Z)-N-(4-((2-cyano-2-(4-(4-nitrophenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (Z)-N-(4-((2-cyano-2-(4-(4-nitrophenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. The cyano and nitrophenyl groups play a crucial role in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (Z)-N-(4-((2-cyano-2-(4-(4-methoxyphenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide
- (Z)-N-(4-((2-cyano-2-(4-(4-chlorophenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide
Uniqueness
(Z)-N-(4-((2-cyano-2-(4-(4-nitrophenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds.
Properties
IUPAC Name |
N-[4-[[(Z)-2-cyano-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]ethenyl]amino]phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5O3S/c1-13(26)23-17-6-4-16(5-7-17)22-11-15(10-21)20-24-19(12-29-20)14-2-8-18(9-3-14)25(27)28/h2-9,11-12,22H,1H3,(H,23,26)/b15-11- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWXOYBMKWIJGIN-PTNGSMBKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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